Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol. This compound features a pyridine ring structure with various functional groups, including a cyano group, a carbonyl group, and an ethyl ester. It is identified by the CAS number 58610-61-0 and is known for its potential applications in medicinal chemistry and organic synthesis .
One area of study investigates the potential of EC4M-OCO2Et to interact with calcium channels. Calcium channels are proteins embedded in cell membranes that regulate the flow of calcium ions into cells. They play a critical role in many cellular processes, including muscle contraction, neurotransmission, and hormone secretion. [PubChem, Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, ]
Some 1,6-dihydropyridines have been shown to act as calcium channel modulators. For instance, certain drugs belonging to this class, known as calcium channel blockers, are used to treat cardiovascular diseases such as high blood pressure and angina. [NCBI bookshelf, Calcium Channel Blockers, ] Research on EC4M-OCO2Et explores whether this compound might have similar properties and potential applications.
These reactions are significant in synthetic organic chemistry for constructing complex molecules .
The biological activities of ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate have been explored in various studies. It has shown potential as an:
Several methods have been developed for synthesizing ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate:
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several notable applications:
Interaction studies involving ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate focus on its binding properties with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl cyanoacetate | Contains cyano and ester functional groups | Commonly used in organic synthesis |
| 4-Methylpyridine | Simple pyridine derivative | Lacks the cyano and carbonyl functionalities |
| 2-Cyanoacrylate | Cyano group attached to an acrylate | Primarily used as adhesives |
| 3-Cyanopyridine | Cyano group at position three on pyridine | Different position of cyano group |
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific combination of functional groups that confer distinct biological activities and synthetic utility compared to these similar compounds .
The pyridine core of ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is typically constructed via cyclization reactions. The Hantzsch dihydropyridine synthesis remains a foundational method, employing a multicomponent reaction between aldehydes, β-keto esters, and ammonia donors. For instance, ethyl acetoacetate reacts with formaldehyde and ammonium acetate under reflux to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the pyridine derivative. However, modern adaptations have introduced microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields above 80%.
A three-component strategy reported by Uredi et al. enables direct assembly of polysubstituted pyridines through condensation of α,β-unsaturated aldehydes with propargylamine. This method avoids metal catalysts and produces water as the sole byproduct, making it ideal for synthesizing analogs like ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. Key to this approach is the formation of an allenyl intermediate, which undergoes spontaneous cyclization to yield the pyridine ring.
Recent work by Rizbayeva et al. demonstrates the efficacy of aza-Diels-Alder reactions for constructing fused pyridine systems. Using anilines and 4-chloro-1,1-diethoxybutane, this method achieves 75% yield for quinoline derivatives, suggesting applicability to the target compound’s synthesis.
Regioselective introduction of the cyano and ester groups at positions 5 and 2, respectively, requires precise catalytic control. Palladium-based systems, such as Pd(dppf)Cl₂, facilitate Suzuki-Miyaura couplings to attach aryl boronic acids to the pyridine core. For example, microwave-assisted coupling between estronyl iodide and pyridine-3-boronic acid achieves 92% yield for steroidal pyridine derivatives.
Iron chloride (FeCl₃) emerges as a versatile catalyst for cyanations. In a green protocol, FeCl₃ mediates the cyclization of ketoxime acetates and aldehydes, enabling direct incorporation of cyano groups at position 5 without requiring toxic cyanide reagents. This method’s chemoselectivity arises from Fe³⁺’s ability to polarize carbonyl groups, directing nucleophilic attack to specific ring positions.
Challenges persist in avoiding byproducts during Hantzsch-type syntheses. Steric hindrance from ortho-substituted aldehydes often leads to imino-Knoevenagel intermediates instead of the desired dihydropyridines. For instance, 2-methoxybenzaldehyde forms a stable intermediate that resists Michael addition, necessitating optimized catalysts like silica-supported HClO₄ to drive the reaction to completion.
Environmentally benign synthesis routes prioritize solvent-free conditions or aqueous media. A landmark study by Bora et al. developed an “on-water” Hantzsch protocol using ammonium acetate as the nitrogen source. This method achieves 89% yield for dihydropyridines at 70°C, outperforming organic solvents like ethanol (60% yield) and DMF (44% yield). The table below compares solvent efficiencies:
| Solvent | Yield (%) | Byproducts |
|---|---|---|
| Water | 89 | None |
| Ethanol | 60 | Significant |
| DMF | 44 | None |
| Dichloromethane | 0 | Complex mixtures |
[Table 1: Solvent impact on Hantzsch dihydropyridine synthesis]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetically recoverable catalyst, enables solvent-free synthesis of pyrazolo[3,4-b]pyridines at 100°C with 85% yield and 98% purity. This approach eliminates wastewater generation and simplifies product isolation through magnetic separation.
Scaling up ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate synthesis presents three primary challenges:
Yield optimization strategies include: